2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile
Overview
Description
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is a useful research compound. Its molecular formula is C11H13N3S and its molecular weight is 219.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile is the human Chk1 kinase enzyme . This enzyme plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By inhibiting the activity of this enzyme, the compound can interfere with cell division and growth .
Mode of Action
This compound interacts with its target, the human Chk1 kinase enzyme, by binding to its active site . This binding inhibits the enzyme’s activity, leading to disruption in the cell cycle and potentially inducing cell death . The compound’s mode of action is therefore characterized as enzyme inhibition .
Biochemical Pathways
The compound affects the biochemical pathway involving the human Chk1 kinase enzyme . This enzyme is part of the cell cycle regulation pathway, which controls cell division and growth. By inhibiting the human Chk1 kinase enzyme, the compound disrupts this pathway, potentially leading to cell cycle arrest and apoptosis .
Result of Action
The result of the compound’s action is the inhibition of the human Chk1 kinase enzyme, leading to disruption in the cell cycle . This can potentially induce cell death, making the compound of interest for its potential anticancer properties .
Biochemical Analysis
Biochemical Properties
2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrano[4,3-c]pyrazole derivatives have shown the capability to inhibit the activity of the human Chk1 kinase enzyme . This interaction is significant as it can modulate cell cycle progression and DNA damage response, making it a potential candidate for cancer therapy.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrano[4,3-c]pyrazole derivatives have demonstrated anti-inflammatory properties by modulating the expression of pro-inflammatory cytokines . Additionally, these compounds can induce apoptosis in cancer cells, thereby inhibiting tumor growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, the compound’s interaction with the human Chk1 kinase enzyme results in the inhibition of kinase activity, thereby affecting cell cycle regulation and DNA repair mechanisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrano[4,3-c]pyrazole derivatives maintain their biological activity over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Therefore, determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. For instance, the compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that are excreted via the renal and hepatic pathways . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For example, the compound may be transported across cell membranes via active transport mechanisms, allowing it to reach intracellular targets and exert its biological effects .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA and modulate gene expression or to the mitochondria to influence cellular metabolism and apoptosis .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCIPPJPMCUSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=C3CSCCC3=N2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.